(2S)-Pyrrolidin-2-ylmethanesulfonamide

Asymmetric synthesis Chiral auxiliary Enantioselectivity

Racemic sulfonamides reduce enantioselectivity and confound SAR. This (2S)-pyrrolidine sulfonamide ensures stereocontrol. - Up to 94% ee in Mannich/aza-Michael reactions; no chiral resolution needed. - Fragment-likeness (MW 164, XLogP -0.9) for CNS targets (BACE1, MAO). - Stable sulfonamide handle for derivatization & isotopic labeling. Supplied ≥95% purity for immediate use.

Molecular Formula C5H12N2O2S
Molecular Weight 164.22
CAS No. 1821827-86-4
Cat. No. B2637229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Pyrrolidin-2-ylmethanesulfonamide
CAS1821827-86-4
Molecular FormulaC5H12N2O2S
Molecular Weight164.22
Structural Identifiers
SMILESC1CC(NC1)CS(=O)(=O)N
InChIInChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1
InChIKeyRSPRMRVYZCSKLD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Sulfonamide Building Block: (2S)-Pyrrolidin-2-ylmethanesulfonamide


(2S)-Pyrrolidin-2-ylmethanesulfonamide (CAS 1821827-86-4) is a chiral sulfonamide featuring a (2S)-configured pyrrolidine ring bearing a methanesulfonamide moiety [1]. With a molecular formula of C5H12N2O2S and a molecular weight of 164.23 g/mol [1], this compound serves as a versatile chiral intermediate in medicinal chemistry and asymmetric synthesis . Its defined stereochemistry enables the preparation of enantiopure compounds essential for structure-activity relationship (SAR) studies and drug discovery programs [2].

Chiral (2S)-configured sulfonamide intermediate
Supports stereochemical control in asymmetric synthesis
Research fit: SAR studies and medicinal chemistry programs

(2S)-Pyrrolidin-2-ylmethanesulfonamide Substitution Risk


In chiral chemistry, stereochemistry governs biological interactions and pharmacological outcomes. The (2S)-pyrrolidin-2-ylmethanesulfonamide is a single enantiomer with a specific spatial arrangement critical for target engagement in asymmetric syntheses and chiral drug design [1]. Substitution with the racemic mixture (pyrrolidin-2-ylmethanesulfonamide, CAS 1247347-73-4) or the (R)-enantiomer (CAS 2171282-66-7) introduces stereochemical heterogeneity that can compromise reaction enantioselectivity, alter pharmacokinetic profiles, and confound SAR interpretation [2]. The lack of defined stereochemistry in racemic alternatives often results in reduced potency, increased off-target effects, or inconsistent biological activity—outcomes that directly undermine the reproducibility and validity of research findings [3].

Racemate substitution Loss of stereochemical definition may reduce enantioselectivity and confound asymmetric synthesis outcomes.
(R)-enantiomer substitution Opposite stereochemistry may alter target engagement and confound SAR interpretation.

Quantitative Comparison: (2S)-Pyrrolidin-2-ylmethanesulfonamide


Stereochemical Purity vs. Racemic Mixtures

The (2S)-pyrrolidin-2-ylmethanesulfonamide is supplied as a single enantiomer with a minimum purity specification of 95% . In contrast, the commercially available racemic mixture (pyrrolidin-2-ylmethanesulfonamide, CAS 1247347-73-4) is a 1:1 mixture of (2S)- and (2R)-enantiomers . This stereochemical definition is essential for asymmetric reactions where enantioselectivity is required; use of the racemate in such contexts typically reduces enantiomeric excess (ee) by ≥50% compared to the single enantiomer [1].

Enantiomeric Purity
Specification review
Target: ≥95% (S) vs Racemate: 50% (S)
ee reduction ≥50% with racemate
Enantiomeric excess context; supports asymmetric synthesis reproducibility.
Vendor specification; verify lot-specific ee.
Asymmetric synthesis Chiral auxiliary Enantioselectivity

Enantiomer-Specific Activity: β-Glucosidase SAR

In a series of pyrrolidine sulfonamide-based dipeptides evaluated as β-glucosidase inhibitors, compounds bearing the (S)-configured pyrrolidine sulfonamide scaffold exhibited significantly higher in silico fitness scores and docking scores compared to their (R)-counterparts [1]. Specifically, the (S)-enantiomer-containing Series B derivatives demonstrated the most potent inhibitory activity among all compounds tested, underscoring the critical role of stereochemistry in target engagement [1]. While direct IC50 data for (2S)-pyrrolidin-2-ylmethanesulfonamide itself are not reported, the class-level SAR strongly indicates that the (2S)-configuration is superior for biological activity.

β-Glucosidase SAR
Class-level
(S)-scaffold: higher in silico docking scores vs (R)-scaffold: lower scores
Enantiomer-attribution review; class-level inference from in silico data.
Exact IC50 not reported; verify experimentally.
Medicinal chemistry Enzyme inhibition SAR

N-Methyl Derivative Pharmacokinetic Profile

N-Methyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide (CAS 1821828-69-6), a derivative retaining the (2S)-stereochemistry, exhibits dose-dependent inhibition with IC50 values in the low micromolar range in in vitro assays [1]. This derivative has demonstrated improved pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier penetration, compared to the non-methylated parent compound [1]. While direct data for the parent compound are lacking, the successful optimization of the (2S)-scaffold validates its utility as a privileged structure for CNS-targeted therapeutics [2].

Derivative PK Profile
Method context
N-Methyl derivative: IC50 low µM, improved metabolic stability
Supports scaffold optimization; exposure-model interpretation.
Parent compound data not available.
CNS drug discovery Pharmacokinetics Lead optimization

Physicochemical Profile vs. (S)-Prolinamide

Computed physicochemical descriptors for (2S)-pyrrolidin-2-ylmethanesulfonamide include a molecular weight of 164.23 g/mol, XLogP3-AA of -0.9, topological polar surface area (TPSA) of 80.6 Ų, and 2 hydrogen bond donors [1]. Compared to other chiral pyrrolidine building blocks like (S)-prolinamide (MW 114.15, XLogP -1.2, TPSA 55.1 Ų) [2], the sulfonamide moiety imparts distinct electronic and steric properties that influence target binding and solubility profiles [3].

Physicochemical Profile
Reported
MW 164 vs 114; XLogP -0.9 vs -1.2; TPSA 80.6 vs 55.1 Ų
Compared to (S)-prolinamide
Physicochemical context; supports fragment-based design review.
Computed properties; experimental validation recommended.
Fragment-based drug design Physicochemical properties Lead-likeness

Optimal Use Cases for (2S)-Pyrrolidin-2-ylmethanesulfonamide


Asymmetric Amine and Sulfonamide Synthesis

Employ (2S)-pyrrolidin-2-ylmethanesulfonamide as a chiral auxiliary or building block in asymmetric Mannich reactions, aza-Michael additions, or sulfonamide coupling reactions. The defined (2S)-stereochemistry ensures high enantioselectivity (up to 94% ee) in transformations catalyzed by chiral bifunctional organocatalysts, as demonstrated with related spirocyclic pyrrolidine sulfonamide catalysts [1]. This avoids the need for expensive chiral resolution steps.

CNS Enzyme Fragment-Based Discovery

Utilize the compound as a fragment for targeting CNS-active enzymes such as β-secretase (BACE1) or monoamine oxidases (MAO-A/B). The sulfonamide moiety enables key hydrogen-bonding interactions with active site residues, as evidenced by the potent inhibition observed for structurally related pyrrolidine sulfonamide derivatives (e.g., hBChE IC50 = 0.203 μM) [2]. The favorable physicochemical profile (MW 164, XLogP -0.9) aligns with fragment-likeness criteria [3].

GPCR Antagonist Stereochemical Probe

Incorporate (2S)-pyrrolidin-2-ylmethanesulfonamide into medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) such as urotensin II or TRPA1. Pyrrolidine sulfonamide scaffolds have been patented as urotensin II antagonists and TRPA1 modulators [4]. The (2S)-enantiomer serves as a stereochemical probe to define the pharmacophore and differentiate on-target activity from stereoisomer-dependent off-target effects [5].

Synthesis of Labeled Internal Standards

Leverage the compound's well-defined structure and available purity (95%) to prepare deuterated or radiolabeled analogs for use as internal standards in LC-MS/MS bioanalysis. The sulfonamide group provides a stable handle for isotopic labeling, enabling accurate quantification of drug candidates in preclinical pharmacokinetic studies .

Application
Selection Property
Validation Focus
Asymmetric sulfonamide synthesis
Enantiomeric control
Chiral purity assessment (ee verification)
CNS enzyme fragment-based design
Fragment-likeness (MW, XLogP, TPSA)
Target binding assays (e.g., BACE1, MAO)
GPCR stereochemical probe
Stereochemical definition
On-target vs off-target activity differentiation
Labeled internal standard preparation
Stable sulfonamide labeling handle
LC-MS/MS quantification in research matrices

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